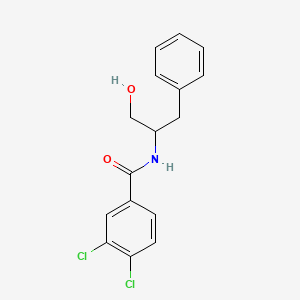![molecular formula C19H18ClN3S B3128536 N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine CAS No. 338961-86-7](/img/structure/B3128536.png)
N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold them together. Unfortunately, the specific molecular structure of “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” is not provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
Vibrational Spectral Analysis : "2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile", a similar compound, has been investigated using FT-IR and FT-Raman spectroscopy. This study provides insights into the molecule's equilibrium geometry and vibrational wave numbers. It also suggests potential anti-diabetic properties due to inhibitory activity against GPb (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity : Research on the synthesis of various 4-thiopyrimidine derivatives, including those with chlorobenzyl groups, has been conducted. These studies involve characterizing the molecular structures through X-ray diffraction and evaluating cytotoxicity against several cell lines (Stolarczyk et al., 2018).
Potential Antitumor Activity
Synthesis and Antitumor Evaluation : A study synthesized novel thieno[3,2-d]pyrimidine derivatives, including compounds with chlorobenzyl groups, which displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Nonclassical Antifolate Inhibitors : Compounds structurally related to the query compound have been synthesized as potential inhibitors of thymidylate synthase and as antitumor agents (Gangjee et al., 1996).
Synthesis and Biological Activity
Synthesis of Heterocyclic Derivatives : A study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their wide spectrum of biological activities, including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Synthesis and Antimicrobial Activity : Research on the synthesis of pyrimidine derivatives with chlorobenzyl groups and their biological activity against various bacteria and fungi has been conducted (J.V.Guna & D.M.Purohit, 2012).
Optical and Electronic Properties
- NLO and DFT Study : A comprehensive study on thiopyrimidine derivatives, including those with chlorobenzyl groups, focused on their nonlinear optical (NLO) properties and electronic structure. This research has implications in the fields of medicine and NLO materials (Hussain et al., 2020).
Dual Inhibitor Properties
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : The study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer therapy (Gangjee et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research and development involving “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” are not specified in the available resources . Future directions could include further studies on its properties, potential applications, and safety considerations.
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3S/c1-21-18-11-17(13-24-12-14-7-9-16(20)10-8-14)22-19(23-18)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPCHOZVCZWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128457.png)

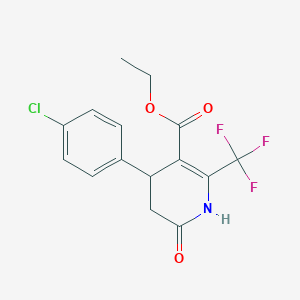
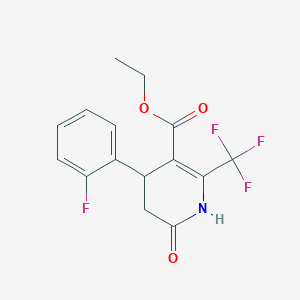
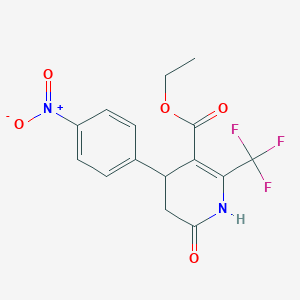
![Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether](/img/structure/B3128505.png)
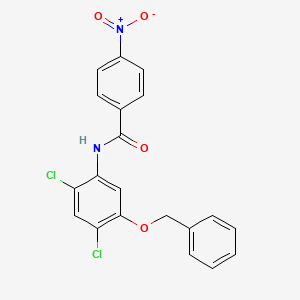
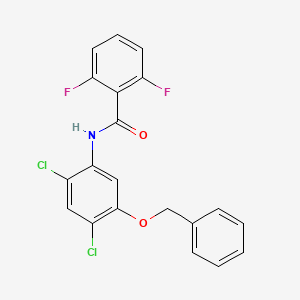
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B3128542.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)
![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)
![ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B3128564.png)
![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)
